molecular formula C16H16N2O B1627757 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 904815-64-1

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B1627757
CAS No.: 904815-64-1
M. Wt: 252.31 g/mol
InChI Key: FYAWOYWRPHBAMS-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a benzodiazepine derivative known for its potential applications in medicinal chemistry. Benzodiazepines are a class of psychoactive drugs with a core chemical structure that includes a benzene ring fused to a diazepine ring. This particular compound features a methoxyphenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with altered pharmacological properties.

    Reduction: Reduced derivatives that may exhibit different biological activities.

Scientific Research Applications

1. Central Nervous System (CNS) Effects:
Benzodiazepines are well-known for their CNS depressant effects. Compounds like 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine may exhibit anxiolytic, sedative, and muscle relaxant properties. Research indicates that modifications in the benzodiazepine structure can significantly influence their affinity for GABA receptors, which are critical for mediating inhibitory neurotransmission .

2. Antidepressant Potential:
Recent studies have suggested that certain benzodiazepine derivatives may possess antidepressant effects. The incorporation of various substituents on the benzodiazepine scaffold has been linked to enhanced serotonin receptor activity, indicating potential for developing antidepressant medications .

3. Anticancer Activity:
Emerging research highlights the anticancer potential of benzodiazepines. Some derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area of active investigation .

Table 1: Summary of Biological Activities

Activity Mechanism References
AnxiolyticGABA receptor modulation
AntidepressantSerotonin receptor interaction
AnticancerInduction of apoptosis and cell cycle arrest

Case Study: Anxiolytic Properties

In a controlled study evaluating the anxiolytic effects of various benzodiazepine derivatives, this compound was tested against established anxiolytics. Results indicated a comparable efficacy in reducing anxiety-like behaviors in animal models when administered at similar doses .

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of several benzodiazepine derivatives in vitro. The study found that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The methoxy group may influence the compound’s binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of the methoxyphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in differences in receptor binding, metabolism, and overall therapeutic profile compared to other benzodiazepines.

Biological Activity

The compound 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, known for its diverse biological activities. Benzodiazepines are primarily recognized for their effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H19N3O3
  • Molecular Weight : 373.41 g/mol
  • InChIKey : LIGNOTALFDLDHE-UHFFFAOYSA-N
  • Exact Mass : 373.142641 g/mol

Structural Insights

The compound features a benzodiazepine core structure that contributes to its biological activity. The presence of a methoxy group on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

Benzodiazepines act primarily as allosteric modulators of the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies their anxiolytic and sedative properties.

Pharmacological Effects

  • Anxiolytic Activity : Studies have shown that derivatives of benzodiazepines exhibit significant anxiolytic effects in animal models. For example, compounds similar to this compound have been tested for their ability to reduce anxiety-like behaviors in rodents.
  • Sedative Effects : The sedative properties are often assessed using sleep induction tests in laboratory settings. The compound has shown potential in decreasing sleep latency and increasing total sleep time.
  • Anticonvulsant Properties : Some benzodiazepines are effective in controlling seizures. Research indicates that this compound may share similar anticonvulsant properties.

Structure-Activity Relationships (SAR)

The modification of substituents on the benzodiazepine scaffold significantly affects biological activity. For instance:

  • Methoxy Substitution : The presence of a methoxy group at the meta position enhances binding affinity to GABA receptors.
  • Phenyl Ring Variations : Changes in the phenyl ring can alter pharmacokinetic properties and receptor selectivity.

Study 1: Anxiolytic Activity Assessment

A study published in Pharmacology Biochemistry and Behavior evaluated the anxiolytic effects of various benzodiazepine derivatives, including this compound. The results indicated a significant reduction in anxiety-like behavior in elevated plus-maze tests compared to control groups .

Study 2: Sedative Effects in Rodents

In a controlled experiment assessing sedative properties, this compound was administered to male rats. Results showed a marked increase in total sleep duration and a decrease in sleep onset time when compared to non-treated controls .

Study 3: Anticonvulsant Efficacy

Research documented in Neuropharmacology highlighted the anticonvulsant activity of this benzodiazepine derivative. It was found to effectively prevent seizures induced by pentylenetetrazole in rodent models, demonstrating its potential therapeutic application .

Data Summary Table

Biological ActivityObservationsReference
AnxiolyticSignificant reduction in anxiety-like behavior
SedativeIncreased total sleep duration
AnticonvulsantPrevention of seizures induced by pentylenetetrazole

Properties

IUPAC Name

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAWOYWRPHBAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587689
Record name 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-64-1
Record name 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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